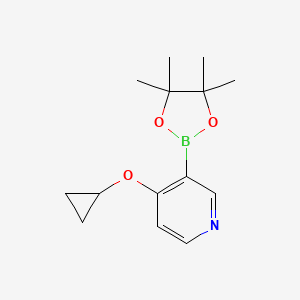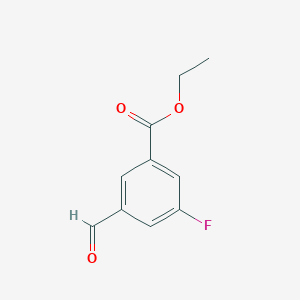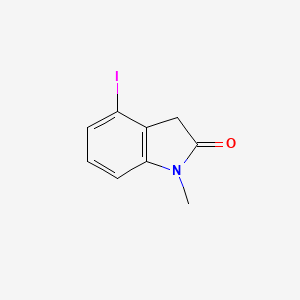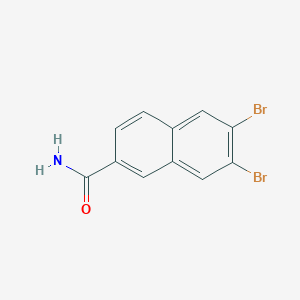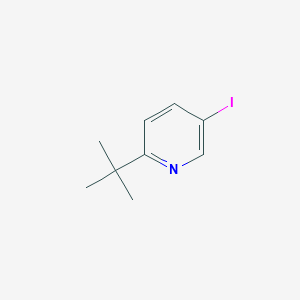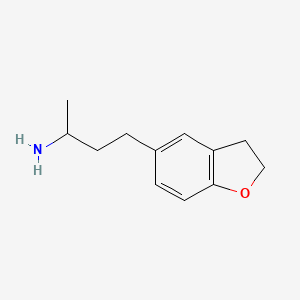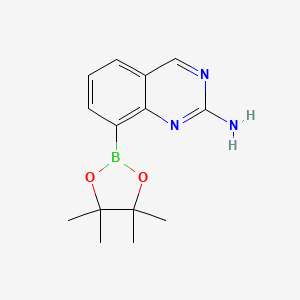![molecular formula C26H26O6 B13655059 methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)
methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes multiple aromatic rings and ester functional groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: An ester with a similar structure but different substituents.
4-Methylphenyl benzoate: Another ester with a similar backbone but different functional groups.
Uniqueness
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C26H26O6 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C26H26O6/c1-5-31-23-15-22(18-9-13-20(14-10-18)26(28)30-4)24(32-6-2)16-21(23)17-7-11-19(12-8-17)25(27)29-3/h7-16H,5-6H2,1-4H3 |
Clé InChI |
IIVPOKUMCCAPRX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)OC)OCC)C3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


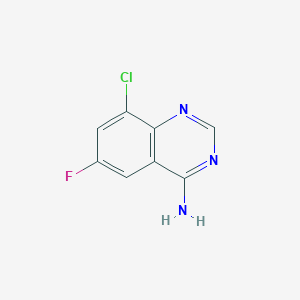

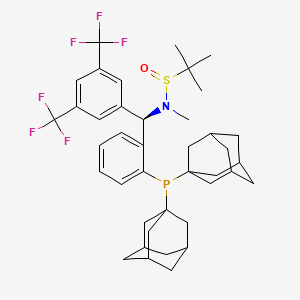
![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)
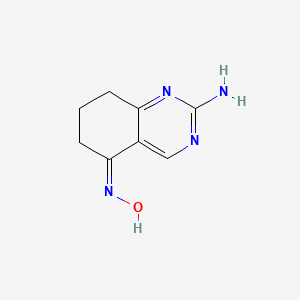
![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)

